molecular formula C18H18N2O4S B12454858 4-[[2-(4-Ethylphenoxy)acetyl]carbamothioylamino]benzoic acid CAS No. 532955-19-4

4-[[2-(4-Ethylphenoxy)acetyl]carbamothioylamino]benzoic acid

Cat. No.: B12454858
CAS No.: 532955-19-4
M. Wt: 358.4 g/mol
InChI Key: DIVMKLWELRLIEE-UHFFFAOYSA-N
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Description

4-[[2-(4-Ethylphenoxy)acetyl]carbamothioylamino]benzoic acid is a chemical compound known for its unique structure and potential applications in various fields. It contains a combination of aromatic rings, carboxylic acid, and urea derivatives, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[2-(4-Ethylphenoxy)acetyl]carbamothioylamino]benzoic acid typically involves multiple steps. One common method includes the reaction of 4-ethylphenol with chloroacetic acid to form 4-ethylphenoxyacetic acid. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is subsequently reacted with 4-aminobenzoic acid in the presence of a base to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[[2-(4-Ethylphenoxy)acetyl]carbamothioylamino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-[[2-(4-Ethylphenoxy)acetyl]carbamothioylamino]benzoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[[2-(4-Ethylphenoxy)acetyl]carbamothioylamino]benzoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or proteins, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-[[2-(4-Methylphenoxy)acetyl]carbamothioylamino]benzoic acid
  • 4-[[2-(4-Propylphenoxy)acetyl]carbamothioylamino]benzoic acid
  • 4-[[2-(4-Butylphenoxy)acetyl]carbamothioylamino]benzoic acid

Uniqueness

4-[[2-(4-Ethylphenoxy)acetyl]carbamothioylamino]benzoic acid is unique due to its specific ethyl group substitution, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

CAS No.

532955-19-4

Molecular Formula

C18H18N2O4S

Molecular Weight

358.4 g/mol

IUPAC Name

4-[[2-(4-ethylphenoxy)acetyl]carbamothioylamino]benzoic acid

InChI

InChI=1S/C18H18N2O4S/c1-2-12-3-9-15(10-4-12)24-11-16(21)20-18(25)19-14-7-5-13(6-8-14)17(22)23/h3-10H,2,11H2,1H3,(H,22,23)(H2,19,20,21,25)

InChI Key

DIVMKLWELRLIEE-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NC(=S)NC2=CC=C(C=C2)C(=O)O

solubility

14.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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